molecular formula C25H23N3O4S2 B3305622 (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 923420-15-9

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No. B3305622
CAS RN: 923420-15-9
M. Wt: 493.6 g/mol
InChI Key: FTNHRINEWUGHBD-UHFFFAOYSA-N
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Description

“(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone” is a chemical compound that contains a benzothiazole moiety . Benzothiazole derivatives have been reported to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of benzothiazole derivatives starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

Benzothiazole (BTA) belongs to the heterocyclic class of bicyclic compounds. The BTA nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular structure of benzothiazole derivatives has been studied using various techniques including IR, NMR, MS spectral data and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . Other reactions include a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which are part of the compound’s structure, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic properties . This means they could potentially be used in the development of new pain relief medications.

Anti-inflammatory Activity

The thiazole ring in the compound has been associated with anti-inflammatory activity . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs, which are used to treat infections caused by microorganisms like bacteria, viruses, and fungi.

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective activity . This suggests potential applications in the treatment of neurological disorders.

Mechanism of Action

Target of Action

It is known that both benzothiazole and piperazine derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Compounds containing benzothiazole and piperazine moieties have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Based on the known biological activities of benzothiazole and piperazine derivatives , it can be inferred that this compound may affect a variety of biochemical pathways related to the aforementioned biological activities.

Result of Action

Based on the known biological activities of benzothiazole and piperazine derivatives , it can be inferred that this compound may induce a variety of molecular and cellular changes related to these activities.

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, particularly as potential anticancer agents . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their mechanisms of action.

properties

IUPAC Name

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-34(30,31)22-12-6-11-21-23(22)26-25(33-21)28-15-13-27(14-16-28)24(29)18-7-5-10-20(17-18)32-19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHRINEWUGHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
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(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
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(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

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